Acetic acid;azulen-6-ylmethanol

Description

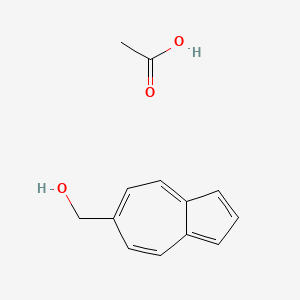

"Acetic acid; azulen-6-ylmethanol" refers to a compound formed by the esterification of acetic acid (CH₃COOH) with azulen-6-ylmethanol (C₁₁H₁₀O). The azulene moiety is a bicyclic non-benzenoid aromatic hydrocarbon, distinct for its blue color and unique electronic properties, while the acetic acid component introduces a reactive carboxylate group. The molecular formula of the ester is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol .

Azulene derivatives are known for their stability, optical properties, and use in organic electronics, while acetic acid esters are widely employed as solvents, plasticizers, or intermediates in organic synthesis. This hybrid structure may leverage the azulene’s electron-rich character and the ester’s hydrolytic reactivity for specialized applications.

Properties

CAS No. |

825637-93-2 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

acetic acid;azulen-6-ylmethanol |

InChI |

InChI=1S/C11H10O.C2H4O2/c12-8-9-4-6-10-2-1-3-11(10)7-5-9;1-2(3)4/h1-7,12H,8H2;1H3,(H,3,4) |

InChI Key |

QXGMNFJMFWYDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC2=CC=C(C=CC2=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;azulen-6-ylmethanol typically involves the esterification of azulen-6-ylmethanol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;azulen-6-ylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines.

Scientific Research Applications

Acetic acid;azulen-6-ylmethanol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;azulen-6-ylmethanol involves its interaction with biological pathways. The azulen-6-ylmethanol component is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related esters and azulene derivatives (Table 1):

Key Observations :

- Azulene vs. Xanthene: Azulene’s non-benzenoid structure offers distinct electronic properties compared to xanthene’s oxygen-containing tricyclic system. Azulene derivatives exhibit stronger absorption in visible light, while xanthenes are fluorescent .

- Ester vs. Carboxylic Acid: The ester group in "acetic acid; azulen-6-ylmethanol" enhances hydrolytic stability compared to free carboxylic acids (e.g., ASBB’s -COOH groups), which are more reactive but prone to protonation in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.